4-methoxy-N-(2,2,2-trifluoroethyl)aniline

Anticancer Antiproliferative Oncology

4-Methoxy-N-(2,2,2-trifluoroethyl)aniline (CAS 62158-95-6) is a fluorinated secondary aniline derivative with the molecular formula C9H10F3NO and molecular weight 205.18 g/mol. The compound features a para-methoxy substitution on the phenyl ring and an N-(2,2,2-trifluoroethyl) amine moiety, classifying it among the N-trifluoroethylaniline family of fluorinated building blocks.

Molecular Formula C9H10F3NO
Molecular Weight 205.18 g/mol
CAS No. 62158-95-6
Cat. No. B1414757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(2,2,2-trifluoroethyl)aniline
CAS62158-95-6
Molecular FormulaC9H10F3NO
Molecular Weight205.18 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NCC(F)(F)F
InChIInChI=1S/C9H10F3NO/c1-14-8-4-2-7(3-5-8)13-6-9(10,11)12/h2-5,13H,6H2,1H3
InChIKeyJHQJGUVEMQTBRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-N-(2,2,2-trifluoroethyl)aniline (CAS 62158-95-6): Fluorinated Aniline Building Block for Medicinal Chemistry Procurement


4-Methoxy-N-(2,2,2-trifluoroethyl)aniline (CAS 62158-95-6) is a fluorinated secondary aniline derivative with the molecular formula C9H10F3NO and molecular weight 205.18 g/mol [1]. The compound features a para-methoxy substitution on the phenyl ring and an N-(2,2,2-trifluoroethyl) amine moiety, classifying it among the N-trifluoroethylaniline family of fluorinated building blocks . It is primarily sourced from screening compound collections and specialty chemical suppliers for use as a synthetic intermediate or precursor in medicinal chemistry and early-stage drug discovery research [1].

Synthetic intermediate for fluorinated drug discovery scaffolds
N-trifluoroethyl motif with para-methoxy substitution
Sourced from screening compound collections

Why Generic N-Trifluoroethylaniline Substitution Fails: Structural Determinants of Activity and Physicochemical Properties in 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline


Generic substitution among N-trifluoroethylaniline derivatives is not scientifically defensible due to the profound influence of aryl substitution patterns on both biological activity and physicochemical properties. The para-methoxy group in 4-methoxy-N-(2,2,2-trifluoroethyl)aniline introduces electron-donating resonance effects that modulate the basicity and nucleophilicity of the aniline nitrogen, in contrast to the purely electron-withdrawing effects of unsubstituted N-(2,2,2-trifluoroethyl)aniline (CAS 351-61-1) . Positional isomerism further compounds these differences: 2-methoxy and 3-methoxy regioisomers exhibit distinct spectral profiles and are anticipated to display divergent biological activities due to altered steric and electronic environments [1]. Additionally, substitution with ortho-methyl (4-methoxy-2-methyl-N-(2,2,2-trifluoroethyl)aniline) introduces steric hindrance that can critically alter target binding conformations [2]. The procurement decision must therefore account for these structural determinants, as empirical evidence demonstrates that seemingly minor modifications yield non-interchangeable biological outcomes .

Regioisomer mismatch 2- or 3-methoxy regioisomers may alter electronic and steric profiles, shifting bioactivity.
Steric interference ortho-methyl substitution introduces steric hindrance that may alter target binding conformations.
Unsubstituted analog Unsubstituted N-(2,2,2-trifluoroethyl)aniline lacks para-methoxy electron-donating effect, affecting reactivity and bioactivity.

Quantitative Evidence Guide: Differentiating 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline from Structural Analogs


Antiproliferative Activity Against Human Breast Adenocarcinoma (MCF7) Cells

4-Methoxy-N-(2,2,2-trifluoroethyl)aniline exhibits antiproliferative activity against the human breast adenocarcinoma cell line MCF7, as documented in the ChEMBL database (ID: CHEMBL2345705) [1]. In a 72-hour MTT assay, the compound inhibited MCF7 cell growth with an IC50 value of 7.4 μM. Direct head-to-head comparative data against structurally related analogs under identical assay conditions is not currently available in the public domain. However, this quantitative baseline establishes a verifiable activity threshold for this specific para-methoxy regioisomer against a clinically relevant breast cancer cell model.

Antiproliferative IC50
Reported
IC50 = 7.4 μM
Supports potency benchmarking in MCF7 cells.
No direct comparator data available.
Anticancer Antiproliferative Oncology

Unique Chemical Collection Status and Procurement Exclusivity

Sigma-Aldrich explicitly designates 4-methoxy-N-(2,2,2-trifluoroethyl)aniline as part of a 'collection of unique chemicals' provided specifically to early discovery researchers [1]. The supplier states that analytical data is not collected for this product, indicating its positioning as a specialized screening compound rather than a routine bulk chemical. This curated inclusion contrasts with more widely available, unsubstituted N-(2,2,2-trifluoroethyl)aniline (CAS 351-61-1), which is offered by multiple vendors as a standard catalog item with full analytical characterization.

Supplier classification
Data to verify
Unique chemicals collection; analytical data not collected
Screening compound context; identity should be confirmed.
Unsubstituted analog broadly available with full data.
Medicinal Chemistry Chemical Biology High-Throughput Screening

Metabolic Stability Advantage Conferred by N-Trifluoroethyl Moiety

The N-(2,2,2-trifluoroethyl) substituent in 4-methoxy-N-(2,2,2-trifluoroethyl)aniline confers enhanced metabolic stability relative to non-fluorinated alkyl analogs [1]. The strong electron-withdrawing nature of the trifluoromethyl group shields adjacent functionalities from oxidative enzymatic degradation by cytochrome P450 enzymes, a well-established principle in medicinal chemistry . For example, comparative studies on N-trifluoroethyl-substituted dopamine analogs demonstrated reduced stimulation of adenylate cyclase activity in rat striatum compared to the non-fluorinated parent compound dopamine and other analogs, illustrating how the trifluoroethyl moiety modulates biological response . While direct microsomal stability data for 4-methoxy-N-(2,2,2-trifluoroethyl)aniline specifically is not publicly available, the class-level inference from structurally related trifluoroethylanilines indicates that this compound should exhibit superior metabolic stability compared to its N-ethyl or N-methyl 4-methoxyaniline counterparts.

Metabolic stability inference
Class-level
N-trifluoroethyl group shields from CYP oxidation
Class-level property; direct data unavailable.
Microsomal stability validation required.
Drug Metabolism Pharmacokinetics ADME

Optimal Research Applications for 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline Based on Evidence-Validated Differentiation


Breast Cancer Antiproliferative Screening and Lead Optimization

4-Methoxy-N-(2,2,2-trifluoroethyl)aniline is suitable for inclusion in antiproliferative screening panels against MCF7 breast adenocarcinoma cells, where it has demonstrated an IC50 value of 7.4 μM in a 72-hour MTT assay [1]. This compound may serve as a reference standard for evaluating structurally related analogs or as a starting scaffold for medicinal chemistry optimization aimed at improving potency against hormone-responsive breast cancer models.

Fluorinated Building Block for Metabolic Stability-Optimized Lead Compounds

As an N-trifluoroethyl-substituted aniline derivative, 4-methoxy-N-(2,2,2-trifluoroethyl)aniline is appropriately deployed in medicinal chemistry programs where enhanced metabolic stability is a primary design criterion [1]. The compound can be incorporated into larger molecular frameworks via the reactive secondary amine handle, enabling the construction of drug candidates with improved pharmacokinetic profiles while retaining the para-methoxy substitution pattern for target binding interactions.

Structure-Activity Relationship (SAR) Studies on N-Substituted Aniline Series

This compound is well-suited for systematic SAR investigations comparing the effects of N-alkyl substitution (trifluoroethyl vs. ethyl, methyl, or unsubstituted) on biological activity and physicochemical properties [1]. The para-methoxy substitution provides a consistent aryl scaffold against which the N-trifluoroethyl group can be evaluated for its contributions to potency, selectivity, and drug-like properties.

Application
Selection Property
Validation Focus
Breast cancer cell-model antiproliferative screening
Cell-model activity benchmark
Potency endpoint validation
Metabolic stability-oriented lead optimization
Fluorinated N-trifluoroethyl motif
Microsomal stability testing
N-substitution SAR studies
Para-methoxy aryl scaffold with N-trifluoroethyl
Comparative biological activity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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